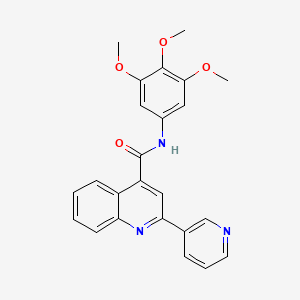
2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Pyridine Moiety: This step may involve a cross-coupling reaction such as the Suzuki or Heck reaction.
Attachment of the Trimethoxyphenyl Group: This can be done through nucleophilic substitution or other suitable organic reactions.
Formation of the Carboxamide Group: This usually involves the reaction of an amine with a carboxylic acid derivative like an acid chloride or ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、対応するキノンを形成する可能性があります。
還元: 還元反応は、キノリン環またはカルボキサミド基を標的にし、さまざまな還元誘導体をもたらす可能性があります。
置換: 特にピリジン環とキノリン環で、求電子置換反応または求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムやパラジウム触媒を用いた水素ガスなどの試薬。
置換: 求電子置換反応にはハロゲン、求核置換反応には有機金属試薬などの試薬。
主な生成物
主な生成物は、使用される特定の反応と条件によって異なります。たとえば、酸化はキノン誘導体をもたらす可能性があり、還元はさまざまなアミンまたはアルコールを生成する可能性があります。
4. 科学研究における用途
化学: より複雑な分子のビルディングブロックとして。
生物学: 生体高分子との相互作用について研究されています。
医学: 癌や感染症などの病気に対する潜在的な治療薬。
産業: 新素材の開発や化学反応における触媒として使用されています。
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases like cancer or infections.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
作用機序は、特定の生物学的標的に依存します。一般的に、キノリン誘導体は、DNA、酵素、または受容体と相互作用し、さまざまな生物学的効果をもたらす可能性があります。トリメトキシフェニル基は、特定の標的に対する結合親和性または選択性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-(ピリジン-3-イル)キノリン-4-カルボキサミド
- N-(3,4,5-トリメトキシフェニル)キノリン-4-カルボキサミド
- 2-(ピリジン-3-イル)-N-フェニルキノリン-4-カルボキサミド
独自性
ピリジン-3-イル基と3,4,5-トリメトキシフェニル基の両方が同じ分子に存在することは、類似の化合物と比較して、生物活性または選択性の向上などのユニークな特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 2-(pyridin-3-yl)quinoline-4-carboxamide
- N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
- 2-(pyridin-3-yl)-N-phenylquinoline-4-carboxamide
Uniqueness
The presence of both the pyridin-3-yl and 3,4,5-trimethoxyphenyl groups in the same molecule might confer unique properties, such as enhanced biological activity or selectivity, compared to similar compounds.
特性
分子式 |
C24H21N3O4 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
2-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-29-21-11-16(12-22(30-2)23(21)31-3)26-24(28)18-13-20(15-7-6-10-25-14-15)27-19-9-5-4-8-17(18)19/h4-14H,1-3H3,(H,26,28) |
InChIキー |
HGIZKXBZMNIRLS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B11261228.png)
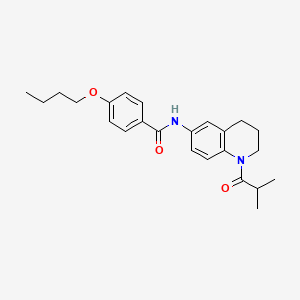

![2-(pyridin-3-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B11261244.png)
![1-(2-methoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261248.png)
![ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11261255.png)
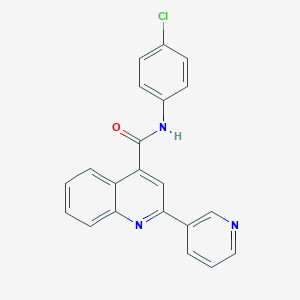
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B11261270.png)
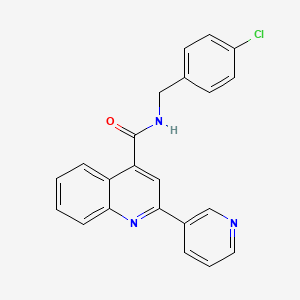
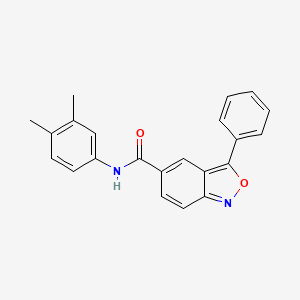

![2,4-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261289.png)

![N-(2,4-dimethylphenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11261299.png)
